molecular formula C21H23NO5S B1679335 Rilmakalim CAS No. 132014-21-2

Rilmakalim

Katalognummer B1679335
CAS-Nummer: 132014-21-2
Molekulargewicht: 401.5 g/mol
InChI-Schlüssel: LKAQWOWWTKFLNX-UXHICEINSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rilmakalim , also known by its chemical name HOE-234 , is a potassium channel activator and a vasodilator. It exerts its effects on both bronchial and vascular smooth muscles. The compound has been investigated for its potential therapeutic applications, particularly in the context of detrusor instability and hyperreflexia. These conditions are often associated with overactive bladder symptoms .

Wissenschaftliche Forschungsanwendungen

Cardiac Applications

Rilmakalim, a potassium channel opener (PCO), has been studied for its effects on cardiac cells. In guinea pig ventricular myocytes, rilmakalim activated ATP-sensitive K(+) currents, with its efficacy enhanced under hypotonic conditions. This activation was inhibited by glibenclamide, highlighting its potential in cardiac applications (Kocić, Hirano, & Hiraoka, 2004).

Urology

In urology, the effect of rilmakalim on detrusor muscle contractions was investigated. The study found that rilmakalim reduced contractions induced by KCl and carbachol in mouse, pig, and human detrusor strips, with varying potency across species. This suggests rilmakalim’s potential in treating conditions like overactive bladder (Wuest, Kaden, Hakenberg, Wirth, & Ravens, 2005).

Vascular Applications

Research on rilmakalim also extends to its vascular effects. In the human mammary artery and saphenous vein, rilmakalim demonstrated antivasoconstrictor effects, suggesting its potential in managing vascular spasms during coronary artery bypass grafting (Novakovic et al., 2003).

Pulmonary Hypertension

A study on the responsiveness of sinoatrial cells in rats to adrenomimetics and rilmakalim showed gender-dependent effects in the context of pulmonary arterial hypertension (PAH). This study provides insights into rilmakalim's potential role in modulating heart rate under conditions of PAH, particularly in different genders (Kocić & Sztormowska, 2009).

Atrial Fibrillation

In atrial fibrillation, a study indicated that chronic atrial fibrillation is associated with a downregulation of ATP-sensitive K(+) currents, with rilmakalim used to activate these currents in atrial myocytes from patients. This highlights its relevance in the context of electrical remodeling in chronic atrial fibrillation (Balana et al., 2003).

Eigenschaften

IUPAC Name

1-[(3S,4R)-6-(benzenesulfonyl)-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5S/c1-21(2)20(24)19(22-12-6-9-18(22)23)16-13-15(10-11-17(16)27-21)28(25,26)14-7-4-3-5-8-14/h3-5,7-8,10-11,13,19-20,24H,6,9,12H2,1-2H3/t19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAQWOWWTKFLNX-UXHICEINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)S(=O)(=O)C3=CC=CC=C3)N4CCCC4=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)S(=O)(=O)C3=CC=CC=C3)N4CCCC4=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60157307
Record name Rilmakalim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rilmakalim

CAS RN

132014-21-2
Record name Rilmakalim [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132014212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rilmakalim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RILMAKALIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47Y56T6LEI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rilmakalim
Reactant of Route 2
Rilmakalim
Reactant of Route 3
Rilmakalim
Reactant of Route 4
Rilmakalim
Reactant of Route 5
Rilmakalim
Reactant of Route 6
Rilmakalim

Citations

For This Compound
249
Citations
E Krause, H Englert, H Gögelein - Pflügers Archiv, 1995 - Springer
… higher than the rilmakalim-activated currents (rilmakalim-activated … While the rilmakalim-activated current could be blocked … Both rilmakalim and metabolic inhibition with the uncoupler …
Number of citations: 60 link.springer.com
M Wuest, S Kaden, OW Hakenberg, MP Wirth… - Naunyn-Schmiedeberg's …, 2005 - Springer
… We conclude that with this one exception, the responses to rilmakalim in detrusor … opener rilmakalim on detrusor contractions in man, pig and mouse. Moreover, effects of rilmakalim …
Number of citations: 24 link.springer.com
A Novakovic, L Gojkovic-Bukarica… - Journal of …, 2003 - jstage.jst.go.jp
… failed to antagonize rilmakalim-induced … effect of rilmakalim on EFS-evoked contractions involves KATP channels located pre-synaptically. However, the mechanism by which rilmakalim …
Number of citations: 22 www.jstage.jst.go.jp
FR Neto, OM Júnior, GB Olivera - General Pharmacology: The …, 1997 - researchgate.net
… rilmakalim on action potential characteristics of different cardiac tissues. The present investigation shows that rilmakalim … However, rilmakalim differs in some respects from other agents …
Number of citations: 14 www.researchgate.net
I Kocic, Y Hirano, M Hiraoka - Journal of pharmacological sciences, 2004 - jstage.jst.go.jp
The aim of this study was to investigate the influence of hypotonic challenge on the effects of potassium channel openers (PCO), rilmakalim and pinacidil, on activation of the ATP-…
Number of citations: 8 www.jstage.jst.go.jp
HG Olbrich, M Müller, S Lindner, B Henke… - International journal of …, 1999 - Elsevier
… of the potassium channel opener rilmakalim in isolated ventricular … rilmakalim (concentration range 0.1–12.0 μM), glibenclamide (concentration range 0.03–3.0 μM) plus rilmakalim …
Number of citations: 7 www.sciencedirect.com
I Kocić, Y Hirano, M Hiraoka - Journal of Pharmacological Sciences, 2004 - Elsevier
The aim of this study was to investigate the influence of hypotonic challenge on the effects of potassium channel openers (PCO), rilmakalim and pinacidil, on activation of the ATP-…
Number of citations: 1 www.sciencedirect.com
I Kocic, Y Hirano, M Hiraoka - Polish journal of pharmacology, 2003 - Citeseer
We report here that early exposure of guinea pig ventricular myocytes to hypertonic solution (~ 400 mOsm compared to 280 mOsm in isotonic solution) increased the potency of …
Number of citations: 3 citeseerx.ist.psu.edu
I Kocić, M Dabrowski, J Petrusewicz - Polish Journal of …, 2000 - europepmc.org
In this study we tested the influence of activation of ATP-sensitive K+ channels (KATP) on the changes in automatism induced by isoprenaline, noradrenaline and phenylephrine. …
Number of citations: 1 europepmc.org
B Balana, D Dobrev, E Wettwer, T Christ… - Journal of molecular and …, 2003 - Elsevier
… the I K,ATP channel opener rilmakalim. The inward rectifier I K1 … of cells, rilmakalim stimulated I K,ATP (defined as rilmakalim-… I K,ATP with 10 μM rilmakalim was smaller in AF than in SR …
Number of citations: 55 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.